molecular formula C19H22N2O B11407965 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11407965
M. Wt: 294.4 g/mol
InChI Key: LGKXWXXBINFHEM-UHFFFAOYSA-N
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Description

5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The phenoxy methyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a methylating agent. The isopropyl group is often introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzimidazole ring to a dihydrobenzimidazole.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy methyl group, where nucleophiles like amines or thiols replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic catalysts, mild to moderate temperatures.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Amino or thiol-substituted benzimidazoles.

Scientific Research Applications

5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzimidazole: Lacks the phenoxy methyl and isopropyl groups, resulting in different chemical properties and biological activities.

    5-methyl-2-(propan-2-yl)benzimidazole: Similar structure but without the phenoxy methyl group, leading to variations in reactivity and applications.

    2-(phenoxymethyl)benzimidazole: Contains the phenoxy methyl group but lacks the isopropyl substituent, affecting its overall properties.

Uniqueness

5-methyl-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both the phenoxy methyl and isopropyl groups distinguishes it from other benzimidazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

6-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C19H22N2O/c1-12(2)15-7-5-14(4)10-18(15)22-11-19-20-16-8-6-13(3)9-17(16)21-19/h5-10,12H,11H2,1-4H3,(H,20,21)

InChI Key

LGKXWXXBINFHEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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